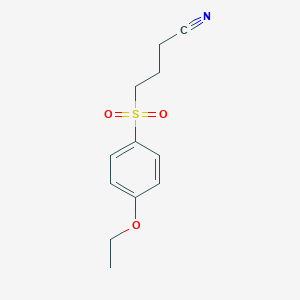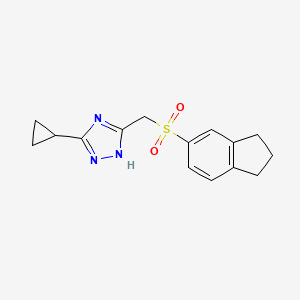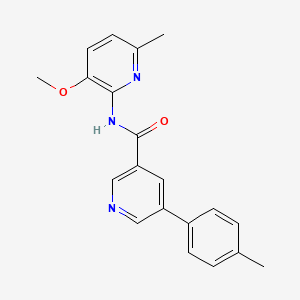
N-(2-bromophenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BPTB belongs to the class of benzamide derivatives and has been extensively studied for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in disease progression. In cancer, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and cell growth. In inflammation, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. In neurological disorders, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the inhibition of inflammation. In neurological disorders, this compound has been shown to reduce oxidative stress and inflammation in the brain, leading to the protection of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromophenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and specificity towards specific enzymes and signaling pathways, which makes it a valuable tool for studying disease mechanisms. Another advantage is its low toxicity and good pharmacokinetic properties, which makes it a potential candidate for drug development. However, one of the limitations is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo. Another limitation is the lack of clinical data on its safety and efficacy in humans, which limits its translational potential.
Orientations Futures
There are several future directions for N-(2-bromophenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide research. One direction is to further investigate its mechanism of action and identify its molecular targets in different disease models. Another direction is to optimize its pharmacokinetic properties and develop more potent and selective analogs. Another direction is to explore its potential as a therapeutic agent in combination with other drugs or therapies. Finally, clinical trials are needed to evaluate its safety and efficacy in humans and to determine its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
N-(2-bromophenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide can be synthesized using a multi-step process that involves the condensation of 2-bromobenzoyl chloride with 4-methyl-2-thiazolamine, followed by the reaction of the resulting intermediate with 2-aminophenylboronic acid. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-(2-bromophenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In inflammation research, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c1-11-10-22-17(19-11)13-6-4-5-12(9-13)16(21)20-15-8-3-2-7-14(15)18/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOAYECOPXQTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-6-hydroxy-N-(2-methoxyethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7663621.png)
![2-benzyl-N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]cyclohexan-1-amine](/img/structure/B7663622.png)

![1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol](/img/structure/B7663633.png)
![3-chloro-2-fluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663638.png)
![5-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B7663640.png)
![5-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B7663648.png)
![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B7663662.png)
![2-[[1-(4-Fluorophenyl)pyrazol-3-yl]methoxy]benzamide](/img/structure/B7663663.png)
![5-[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7663665.png)
![(2R)-1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidine-2-carboxylic acid](/img/structure/B7663692.png)
![4-hydroxy-N-[2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]benzamide](/img/structure/B7663707.png)
